Smcy HY Peptide (738-746)

Description

Origin and Biological Significance within the H-Y Minor Histocompatibility Antigen System

The Smcy HY Peptide (738-746) originates from the Smcy protein, which is encoded by a gene on the Y chromosome. researchgate.netscispace.com This makes the protein and its derived peptides, including Smcy HY Peptide (738-746), male-specific. researchgate.netscispace.com The Smcy gene is also known by other names such as HY, HYA, JARID1D, or KDM5D. researchgate.net

This peptide is a component of the H-Y minor histocompatibility antigen system. annualreviews.org Minor histocompatibility antigens (mHAs) are peptides derived from cellular proteins that can elicit an immune response when tissues are transplanted between individuals who are matched for the major histocompatibility complex (MHC). scispace.comnih.govfrontiersin.org In the case of H-Y antigens, they are responsible for the rejection of male tissue grafts by genetically identical females. researchgate.netnih.gov This occurs because the female immune system recognizes the Y-chromosome-derived peptides as foreign. nih.govnih.gov

The Smcy protein is ubiquitously expressed in male tissues. scispace.comannualreviews.orgnih.gov It has a homologous counterpart on the X chromosome called SMCX (or KDM5C), however, there are amino acid differences between the two proteins. researchgate.netnih.gov These differences are critical for the immunogenicity of the Smcy-derived peptides. nih.gov

Overview of its Role as a T-Cell Epitope

Smcy HY Peptide (738-746) functions as a T-cell epitope. annualreviews.orgaai.org This means it is a specific piece of an antigen that is recognized by T-cell receptors (TCRs). annualreviews.org Specifically, this peptide is presented on the surface of male cells by MHC class I molecules, in mice this is the H2-Db molecule. nih.govglpbio.commedchemexpress.comtargetmol.com

When a female recipient receives a graft from a male donor, her T-cells, particularly cytotoxic T lymphocytes (CTLs), can recognize the Smcy HY Peptide (738-746) presented by the donor's cells as foreign. scispace.comnih.gov This recognition triggers an immune response that can lead to graft rejection or, in the context of bone marrow transplantation, graft-versus-host disease (GVHD). researchgate.netiedb.org

Research has shown that the Smcy protein is a major source of H-Y T-cell epitopes in both mice and humans. researchgate.net Several H-Y epitopes derived from the Smcy protein have been identified. researchgate.netannualreviews.org

Historical Context of its Discovery and Initial Characterization

The concept of a male-specific transplantation antigen, termed H-Y, was first observed decades ago through skin graft experiments in inbred mouse strains. scispace.comnih.gov It was noted that female mice would reject skin grafts from male donors of the same strain. scispace.com However, the precise molecular identity of these H-Y antigens remained unknown for a long time. researchgate.netscispace.comnih.gov

The discovery that minor histocompatibility antigens are peptides presented by MHC molecules was a significant breakthrough in the mid-1990s. frontiersin.org Subsequent research focused on identifying the specific genes and proteins that give rise to these antigenic peptides.

The Smcy gene, located on the Y chromosome, was identified as the source of H-Y epitopes. researchgate.netnih.gov Through techniques like peptide elution and mass spectrometry, researchers were able to isolate and sequence specific peptides, including the human H-Y epitope presented by HLA-B7, which was found to be derived from the SMCY protein. researchgate.netannualreviews.orgnih.gov Similarly, in mice, the H-2Db-restricted epitope was identified as the Smcy HY Peptide (738-746), with the amino acid sequence KCSRNRQYL. nih.govaai.orgpnas.org

Table 1: Key Research Findings on Smcy HY Peptide (738-746)

| Research Area | Finding | Species | Reference |

|---|---|---|---|

| Origin | Derived from the Smcy protein encoded on the Y chromosome. | Human, Mouse | researchgate.netscispace.com |

| MHC Restriction | Presented by H2-Db in mice. | Mouse | nih.govglpbio.commedchemexpress.comtargetmol.com |

| Immunogenicity | Acts as a male-specific T-cell epitope recognized by cytotoxic T lymphocytes. | Human, Mouse | annualreviews.orgnih.govaai.org |

| Clinical Relevance | Implicated in graft rejection and graft-versus-host disease. | Human, Mouse | researchgate.netiedb.org |

| Sequence | The amino acid sequence is KCSRNRQYL. | Mouse | nih.govaai.orgpnas.org |

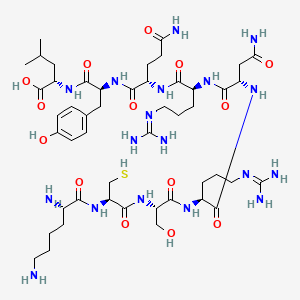

Structure

2D Structure

Properties

Molecular Formula |

C48H82N18O14S |

|---|---|

Molecular Weight |

1167.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C48H82N18O14S/c1-24(2)19-33(46(79)80)64-42(75)31(20-25-10-12-26(68)13-11-25)62-41(74)30(14-15-36(51)69)61-39(72)28(8-5-17-57-47(53)54)59-43(76)32(21-37(52)70)63-40(73)29(9-6-18-58-48(55)56)60-44(77)34(22-67)65-45(78)35(23-81)66-38(71)27(50)7-3-4-16-49/h10-13,24,27-35,67-68,81H,3-9,14-23,49-50H2,1-2H3,(H2,51,69)(H2,52,70)(H,59,76)(H,60,77)(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,71)(H,79,80)(H4,53,54,57)(H4,55,56,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

AGWYNBDLJBJVJU-AGQURRGHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Molecular Basis of Smcy Hy Peptide 738 746 Recognition

Amino Acid Sequence and Derivation from Smcy Protein

The Smcy HY peptide (738-746) is a nonapeptide, meaning it is composed of nine amino acids. Its specific sequence is Lys-Cys-Ser-Arg-Asn-Arg-Gln-Tyr-Leu, which is often abbreviated as KCSRNRQYL. innopep.commedchemexpress.com This peptide is derived from the Smcy (Selected Mouse cDNA on the Y chromosome) protein, a protein encoded by a gene on the Y chromosome in mice and humans. nih.govresearchgate.netscispace.com Specifically, the peptide corresponds to amino acid residues 738 to 746 of the Smcy protein. targetmol.commedchemexpress.comglpbio.comabmole.com The Smcy protein itself is an evolutionarily conserved protein. nih.govresearchgate.net In humans, the equivalent gene is also located on the Y chromosome and is a source of male-specific, or H-Y, antigens. nih.govresearchgate.netscispace.com These antigens can lead to graft rejection when male tissues or organs are transplanted into an MHC-matched female recipient. nih.govresearchgate.net The Smcy gene has a homologous counterpart on the X chromosome, known as Smcx, but differences in the amino acid sequences between the two resulting proteins allow for the generation of male-specific epitopes from Smcy. researchgate.netscispace.com

Table 1: Smcy HY Peptide (738-746) Details

| Attribute | Description |

|---|---|

| Full Name | Smcy HY Peptide (738-746) |

| Amino Acid Sequence | Lys-Cys-Ser-Arg-Asn-Arg-Gln-Tyr-Leu |

| One-Letter Code | KCSRNRQYL |

| Source Protein | Smcy (Selected Mouse cDNA on the Y chromosome) |

| Protein Location | Amino acids 738-746 |

| Molecular Formula | C48H82N18O14S |

| Molecular Weight | 1167.34 g/mol |

Major Histocompatibility Complex (MHC) Class I Restriction: H-2Db Presentation

For a peptide to be recognized by cytotoxic T lymphocytes (CTLs), it must be presented on the surface of a cell by an MHC Class I molecule. The Smcy HY peptide (738-746) is specifically presented by the H-2Db MHC Class I molecule. targetmol.commedchemexpress.comglpbio.commedchemexpress.com This is referred to as H-2Db restriction. The H-2b haplotype is characteristic of mouse strains such as C57BL/6. annualreviews.org The presentation of the Smcy peptide by H-2Db is a crucial step in initiating a CD8+ T-cell response against male cells. annualreviews.org

The formation of a stable complex between the Smcy HY peptide and the H-2Db molecule is essential for T-cell recognition. The stability of this complex is influenced by the interaction of specific amino acid residues of the peptide with pockets in the peptide-binding groove of the H-2Db molecule. While detailed structural studies for this specific complex are extensive, research indicates that the Smcy peptide binds to H-2Db, albeit with potentially lower efficiency compared to other H-Y epitopes like the one derived from the Uty protein. nih.gov The stability of peptide-MHC complexes is a critical factor in determining the immunogenicity of a peptide.

The generation of peptides for MHC class I presentation is primarily carried out by the proteasome, a large protein complex that degrades intracellular proteins. embopress.org In immune cells, and other cells under inflammatory conditions, a specialized form of the proteasome called the immunoproteasome is expressed. nih.govresearchgate.net The immunoproteasome has different catalytic subunits that alter its cleavage preferences, often resulting in the production of peptides that are better suited for binding to MHC Class I molecules. nih.govnih.gov

Research has shown that the presentation of the Smcy HY peptide (738-746) is significantly dependent on the immunoproteasome. nih.govresearchgate.net In mice lacking the three catalytic subunits of the immunoproteasome, the presentation of the Smcy antigen is severely impaired. nih.govresearchgate.net This suggests that the immunoproteasome plays a crucial role in processing the Smcy protein to generate the KCSRNRQYL peptide for loading onto H-2Db molecules. nih.gov The proliferation of Smcy-specific T-cells is extremely low when co-cultured with male dendritic cells that lack immunoproteasomes. nih.gov This highlights the importance of this specialized processing pathway for the generation of this specific H-Y epitope. nih.govresearchgate.net

T-Cell Receptor (TCR) Specificity and Engagement with Smcy HY Peptide (738-746)/MHC Class I

The final step in the recognition of the Smcy HY peptide is the engagement of the peptide-MHC complex by a specific T-cell receptor on the surface of a CD8+ T-cell. This interaction is highly specific and is a key determinant of the subsequent immune response.

A well-characterized TCR that recognizes the Smcy HY peptide (738-746) presented by H-2Db is the H-Y TCR, also known as B6.2.16. oup.compnas.org This TCR is derived from a T-cell clone isolated from a female C57BL/6 mouse that had rejected a syngeneic male skin graft. Transgenic mice expressing this TCR are widely used as a model system to study T-cell development, tolerance, and responses to the H-Y antigen. oup.comrupress.org The B6.2.16 TCR demonstrates a high degree of specificity for the KCSRNRQYL/H-2Db complex. oup.com

Coreceptor Involvement (CD8) in TCR Engagement

The recognition of the Smcy HY peptide (738-746) by a T-cell receptor (TCR) is a critical event in the adaptive immune response, particularly in contexts such as organ transplantation and graft-versus-host disease. nih.govresearchgate.net This process is not solely dependent on the TCR; it is significantly influenced and stabilized by the involvement of the CD8 coreceptor. The CD8 molecule, expressed on the surface of cytotoxic T lymphocytes (CTLs), plays an indispensable role in the efficient engagement of the TCR with the peptide-Major Histocompatibility Complex class I (pMHC-I) complex.

Activation of cytotoxic T cells is initiated when the TCR engages with a pMHC-I complex on the surface of an antigen-presenting cell (APC) or target cell. nih.gov The CD8 coreceptor binds to a distinct, non-polymorphic site on the MHC class I molecule, an interaction that is crucial for potent T-cell activation. nih.govnih.gov This binding serves two primary, overlapping functions: it acts as an accessory molecule, stabilizing the T-cell/APC interface, and as a coreceptor, participating directly in the signaling cascade that leads to T-cell activation. nih.gov Engagement of CD8 recruits the Src family kinase Lck to the TCR signaling complex, amplifying the activation signals. nih.gov

Research on the Smcy HY peptide highlights the essential nature of CD8 involvement. Studies using TCR transgenic mice with T-cells specific for the Smcy HY peptide (738-746) demonstrate that CD8 is critical for mediating cellular responses. aai.orgrupress.org For instance, the proliferation of mature CD8+ T-cells is a key outcome of recognizing the Smcy peptide. aai.org Experiments have shown that the proliferation of H-Y TCR transgenic T-cells is significantly low when presented by dendritic cells deficient in the necessary antigen processing machinery, underscoring the reliance on proper antigen presentation for CD8+ T-cell activation. cdc.gov

The developmental stage of the T-cell dictates the biological response to TCR ligand engagement. aai.org In immature CD4+CD8+ thymocytes, strong recognition of the Smcy peptide can lead to CD4 and CD8 coreceptor down-modulation and subsequent deletion (negative selection), a crucial mechanism for establishing central tolerance. aai.orgoup.com This process is dependent on the affinity of the pMHC for the TCR, with high-affinity binding leading to negative selection. oup.com Conversely, in mature CD8+ T-cells in the periphery, the same interaction leads to activation, proliferation, and effector functions. aai.org

The immunodominance of various HY epitopes, including those derived from the Smcy protein, is also influenced by CD8+ T-cell responses. In mice, several MHC class I-restricted HY epitopes have been characterized, with responses to the Smcy-derived peptides being a significant component of the anti-HY immune response. aai.orgnih.gov

Research Findings on Peptide-Induced T-Cell Responses

Alanine (B10760859) scanning mutagenesis studies have been employed to identify the specific amino acid residues within the Smcy HY peptide (738-746) that are critical for TCR engagement and subsequent CD8+ T-cell activation. These studies reveal how single amino acid substitutions can drastically alter biological outcomes.

| Peptide Variant (Substitution) | Effect on Proliferation of Mature CD8+ T-cells | Effect on CD4/CD8 Coreceptor Down-modulation in Thymocytes | Biological Activity |

|---|---|---|---|

| Original (KCSRNRQYL) | Strong Proliferation | Induces Down-modulation / Negative Selection | Agonist |

| K1A | Indistinguishable from original peptide | Not specified | Agonist |

| R4A | Abolished | Lost ability to induce negative selection | Acquired TCR antagonist activity |

| R6A | Abolished | Lost ability to induce negative selection | No biological activity |

| Q7A | Abolished | Lost ability to induce negative selection | Acquired TCR antagonist activity |

| Y8A | Abolished (did not bind to H-2Db) | Not specified | No biological activity (due to lack of MHC binding) |

Data derived from studies on H-Y-specific TCR transgenic models. aai.org

The coreceptor CD8 can also regulate T-cell responses through differential binding to pMHC complexes either on the same T-cell (in cis) or on an opposing cell (in trans). nih.gov Binding in trans is the canonical interaction that promotes T-cell activation by stabilizing the TCR-pMHC engagement on an APC. nih.gov Conversely, it has been demonstrated that CD8 can bind to pMHC on the T-cell itself, an interaction in cis that can inhibit T-cell activation. nih.gov This provides a mechanism for tuning T-cell sensitivity and preventing inappropriate activation.

Thymic Selection Processes Mediated by Smcy Hy Peptide 738 746

Negative Selection of Thymocytes by Smcy HY Peptide (738-746)

Negative selection is a critical mechanism for enforcing central tolerance by eliminating thymocytes that bind with high avidity to self-peptide/MHC complexes. The interaction between the H-Y TCR and the Smcy HY peptide (738-746)/H-2Db complex serves as a classic model for this process. In male mice expressing this TCR, thymocytes that would be reactive to the self-antigen are efficiently deleted. aai.org This high-affinity interaction triggers a cascade of events leading to the demise of the autoreactive thymocyte.

Induction of CD4/CD8 Coreceptor Down-modulation

One of the initial responses of immature CD4+CD8+ double-positive (DP) thymocytes to a strong TCR signal, such as that provided by the Smcy HY peptide, is the down-modulation of their CD4 and CD8 coreceptors. aai.org This phenomenon, also referred to as "dulling," is a direct consequence of TCR engagement. aai.org While coreceptor down-modulation can also occur during positive selection, it is a prominent feature of the high-avidity interactions that lead to negative selection. aai.org In experimental settings, the degree of CD4/CD8 down-modulation can be quantified and serves as an early indicator of a thymocyte's response to the peptide ligand. aai.org

Apoptosis of CD4+CD8+ Thymocytes

The ultimate fate of a CD4+CD8+ thymocyte that recognizes the Smcy HY peptide with high affinity is programmed cell death, or apoptosis. aai.orgelifesciences.org This clonal deletion is essential to prevent the maturation and release of potentially autoreactive T cells into the periphery. The potent apoptotic signal induced by the Smcy HY peptide in H-Y TCR transgenic thymocytes has been demonstrated in various in vitro and ex vivo assays, such as fetal thymus organ culture (FTOC) and thymic slice cultures. aai.orgelifesciences.org These studies confirm that the peptide is a strong agonist that effectively triggers the apoptotic pathway in immature thymocytes. aai.org

Role of Signaling Pathways in Negative Selection (e.g., Bcl-2 family proteins, Nur77)

The apoptotic cascade initiated by the Smcy HY peptide is mediated by complex intracellular signaling pathways. Key players in this process include the Bcl-2 family of proteins and the Nur77 family of orphan nuclear receptors. Strong TCR signaling, indicative of a high-affinity interaction, leads to the upregulation of the pro-apoptotic BH3-only protein Bim. elifesciences.org Concurrently, members of the Nur77 family, such as Nur77 and Nor-1, are also induced. elifesciences.org

Research has shown that upon stimulation, Nur77 and Nor-1 translocate to the mitochondria. elifesciences.org There, they interact with the anti-apoptotic protein Bcl-2, causing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain. elifesciences.org This effectively converts Bcl-2 from a protector into a killer protein. This convergence of the Bim and Nur77 pathways at the mitochondria ensures the efficient execution of apoptosis in negatively selected thymocytes. elifesciences.org Studies using H-Y TCR transgenic models have confirmed this conformational change in Bcl-2 in the negatively selected T-cell population, highlighting the crucial role of these signaling molecules in Smcy-mediated thymocyte deletion. elifesciences.org

Positive Selection in the Context of Smcy HY Peptide (738-746)

Positive selection ensures that only thymocytes with a TCR capable of recognizing self-MHC molecules with a low to intermediate affinity are allowed to survive and mature. This process is critical for establishing an MHC-restricted T-cell repertoire. While the high-affinity interaction of the Smcy HY peptide with the H-Y TCR drives negative selection, the principles governing this interaction also provide a framework for understanding positive selection.

Self-Peptide Affinity and Thymocyte Fate Determination

The affinity of the TCR for the self-peptide/MHC complex is a decisive factor in determining the fate of a thymocyte. oup.com The "avidity model" of thymic selection posits that high-avidity interactions lead to negative selection, while low-avidity interactions result in positive selection. oup.com In the context of the H-Y TCR, the high-affinity binding of the Smcy HY peptide (738-746) leads to TCR complex phosphorylation and subsequent negative selection. oup.com

Conversely, other endogenous self-peptides that bind to the H-Y TCR with low affinity can induce positive selection. oup.com These low-affinity interactions are sufficient to deliver a survival signal, rescuing the thymocyte from death by neglect, but are below the threshold required to trigger apoptosis. oup.com This demonstrates that the same TCR can mediate both positive and negative selection depending on the affinity of the engaging self-peptide. oup.com

| Selection Outcome | TCR-Peptide Interaction Affinity | Signaling Cascade | Thymocyte Fate |

| Negative Selection | High (e.g., Smcy HY peptide) | Strong TCR phosphorylation, induction of Bim and Nur77 | Apoptosis (Deletion) |

| Positive Selection | Low to Intermediate | Weak, sustained signaling | Survival and Maturation |

Influence of Altered Peptide Ligands with Antagonist Activity on Positive Selection

The role of TCR affinity in thymocyte fate can be further explored using altered peptide ligands (APLs). APLs are variants of an original peptide, in this case, the Smcy HY peptide (738-746), with amino acid substitutions. These changes can modify the peptide's interaction with the TCR, turning an agonist into a weak agonist, a partial agonist, or an antagonist.

Studies have shown that certain variants of the Smcy HY peptide (738-746), such as those with alanine (B10760859) substitutions at position 4 (R4A) or 7 (Q7A), lose their ability to induce the proliferation of mature T cells. aai.orgscite.ai Interestingly, these APLs acquire TCR antagonist activity and can promote the positive selection of thymocytes. aai.orgscite.ai These antagonist ligands are thought to provide the low-level, sustained signaling necessary for positive selection without reaching the threshold for negative selection. This phenomenon underscores the fine-tuning of TCR signaling required to navigate the different stages of thymic development and highlights how subtle changes in a peptide ligand can dramatically alter the developmental outcome of a thymocyte. scite.ai

| Smcy HY (738-746) Variant | Biological Activity | Effect on Thymic Selection |

| Wild-Type (KCSRNRQYL) | Strong Agonist | Negative Selection |

| R4A Variant | Antagonist | Positive Selection |

| Q7A Variant | Antagonist | Positive Selection |

| R6A Variant | No Biological Activity | No Selection |

T Cell Responses to Smcy Hy Peptide 738 746

CD8+ T-Cell Proliferation Induced by Smcy HY Peptide (738-746)

The Smcy HY peptide (738-746) is a potent activator of specific CD8+ T-cell populations, inducing their proliferation and expansion. This response is fundamental to the generation of a cytotoxic immune reaction against cells expressing the H-Y antigen.

The Smcy HY peptide (738-746) has been effectively used to stimulate the activation and expansion of antigen-specific CD8+ T cells in laboratory settings. nih.gov In one method, lymphocytes from naive female B6.2.16 transgenic mice, which possess a T-cell receptor (TCR) specific for this Smcy peptide, are cultured with the peptide. nih.gov This co-culturing leads to the blastogenic activation of the transgenic T cells, characterized by an increase in their size and changes in cell surface markers, such as elevated levels of CD44 and lower levels of CD62. nih.gov

Similarly, T cells from female mice with a transgenic TCR designed to recognize the SMCY-derived peptide can be restimulated in vitro. nih.gov These restimulated T-cell lines are then used in assays to assess antigen presentation by various cell types. nih.gov This process of in vitro expansion is crucial for generating a sufficient number of antigen-specific T cells for experimental use and for studying the dynamics of T-cell responses. nih.govnih.gov

For a CD8+ T cell to recognize the Smcy HY peptide, it must be presented by an MHC Class I molecule on the surface of an Antigen-Presenting Cell (APC). The type and activation state of the APC are critical for determining the outcome of the T-cell response.

Different types of APCs have been shown to present the Smcy peptide, including macrophages, dendritic cells (DCs), and mouse embryonic fibroblasts (MEFs). nih.gov

Macrophages : Macrophages isolated from male mice can effectively stimulate Smcy738–746 specific T-cell lines. nih.gov

Dendritic Cells (DCs) : Bone marrow-derived DCs from male mice are also used to measure the proliferation of Smcy-specific T cells. nih.gov Studies comparing myeloid DCs (MDCs) and plasmacytoid DCs (PDCs) have shown that both can prime responses to the Smcy738–746 epitope. rupress.org

B Cells : Research has indicated a decrease in MHC class I surface expression on lymph node B cells (B220+ cells) in mice lacking immunoproteasomes, which correlates with reduced T-cell proliferation in response to the Smcy antigen. nih.gov

The table below summarizes the findings on APCs used for Smcy HY peptide presentation.

Table 1. Antigen-Presenting Cells for Smcy HY Peptide (738-746)

| APC Type | Model System | Finding | Reference |

|---|---|---|---|

| Macrophages | Wildtype and FAT10-/- Mice | Male macrophages stimulated Smcy-specific T cells. | nih.gov |

| Dendritic Cells (DCs) | Wildtype and TKO Mice | Male bone marrow-derived DCs presented the Smcy antigen, but presentation was extremely low in immunoproteasome-deficient (TKO) mice. | nih.gov |

| Myeloid DCs (MDCs) | Non-transgenic Mice | MDCs were efficient in eliciting CTLs specific for H-Y antigens. | rupress.orgnih.gov |

These studies highlight that various professional APCs can process and present the endogenous Smcy antigen to initiate CD8+ T-cell activation.

Cytolytic T Lymphocyte (CTL) Activity Elicited by Smcy HY Peptide (738-746)

Activation of CD8+ T cells by the Smcy HY peptide (738-746) leads to their differentiation into cytotoxic T lymphocytes (CTLs), which are capable of killing target cells that display this peptide on their surface.

The cytotoxic function of CTLs specific for Smcy HY peptide (738-746) is frequently demonstrated through in vitro and in vivo lysis assays. In these experiments, target cells, such as RMA cells (a murine lymphoma cell line), are labeled with a radioactive isotope like 51Cr and then "pulsed" with the synthetic Smcy peptide. oup.comnih.gov When these peptide-pulsed target cells are co-cultured with Smcy-specific CTLs, the CTLs recognize the peptide-MHC complex and lyse the target cells, releasing the 51Cr. oup.comnih.gov The amount of radioactivity released is a direct measure of the CTLs' cytolytic activity. oup.comnih.gov The Smcy peptide (738-746) has been shown to be exceptionally effective at sensitizing target cells for lysis by these CTLs. nih.gov

In vivo cytotoxicity assays have also confirmed this lytic capability. nih.govnih.gov In these models, female mice are immunized to generate Smcy-specific CTLs. Subsequently, a mixture of target cells is injected: one population pulsed with the Smcy peptide and a control population pulsed with an irrelevant peptide. The Smcy-specific CTLs rapidly and specifically eliminate the Smcy-pulsed target cells within the recipient mouse. nih.govnih.gov

CTL responses to the Smcy HY peptide have been studied in both standard (wildtype) and TCR transgenic mouse models.

Transgenic Models : The B6.2.16 mouse model, which has a transgenic TCR specific for the Smcy738–746 peptide presented by H-2Db, is a key tool in this research. oup.comnih.gov CTLs generated from these mice show potent, male-specific killing activity. nih.gov However, some studies note that SMCY738–746 TCR transgenic CD8 T cells can have a defect in cytotoxicity against male target cells presenting the antigen endogenously, a defect that can be overcome with higher densities of the peptide. rupress.orgnih.gov

The table below summarizes CTL activity in different experimental setups.

Table 2. Summary of CTL Activity Elicited by Smcy HY Peptide (738-746)

| Assay Type | Target Cells | Mouse Model | Key Finding | Reference |

|---|---|---|---|---|

| 51Cr-release | Peptide-pulsed RMA cells | B6.2.16 Transgenic | Peptide 3 (KCSRNRQYL) was highly effective at sensitizing targets for lysis. | nih.gov |

| 51Cr-release | Male vs. Female Spleen Cells | B6.2.16 Transgenic | Demonstrated specific lysis of male (24%) over female (7%) target cells. | nih.gov |

| In vivo Cytotoxicity | Peptide-pulsed Splenocytes | Wildtype C57BL/6 | Smcy-pulsed cells were efficiently lysed in immunized female mice. | nih.gov |

Modulation of T-Cell Responses by Antigen Levels and MHC Expression

The magnitude and quality of the T-cell response to Smcy HY peptide (738-746) are tightly regulated by the amount of antigen available and the level of MHC class I expression on APCs.

The density of peptide-MHC complexes on the cell surface is a critical factor. As noted, the cytotoxic defects of some Smcy-specific transgenic T cells can be overcome by increasing the density of the cognate peptide on target cells. rupress.org This suggests that the affinity of the TCR interaction and the number of available ligands dictate the strength of the downstream T-cell effector functions.

Competition between different T-cell populations for access to APCs also suggests that antigen availability is a limiting resource. nih.gov When the dominant Uty-specific T-cell response is diminished, the subdominant Smcy-specific response is magnified, indicating that these two T-cell populations compete for a common, limited resource during priming, likely the peptide-MHC complexes on APCs. nih.gov

Role in Immunological Tolerance and Autoimmunity

The Smcy HY peptide (738-746), a minor histocompatibility antigen encoded on the Y chromosome, plays a pivotal role in shaping the T-cell repertoire and is instrumental in studies of immunological tolerance and autoimmunity. T-cell responses to this peptide are crucial in understanding the mechanisms that prevent the immune system from attacking self-antigens and how breakdowns in these mechanisms can lead to autoimmune diseases.

Immunological tolerance to the Smcy HY peptide is established through both central and peripheral mechanisms. Central tolerance occurs in the thymus, where developing T-cells (thymocytes) that recognize self-antigens with high affinity are eliminated through a process called negative selection. This ensures that potentially self-reactive T-cells are not released into the periphery. The Smcy HY peptide is a key model antigen for studying this process. In male mice, where the Smcy protein is expressed as a self-antigen, T-cells with T-cell receptors (TCRs) that bind strongly to the Smcy HY peptide presented by MHC class I molecules (specifically H-2Db in mice) are deleted from the developing T-cell pool. oup.com This clonal deletion is a fundamental mechanism for preventing autoimmunity.

Peripheral tolerance mechanisms act as a failsafe to control self-reactive T-cells that may escape central tolerance. For T-cells specific to the Smcy HY peptide, this can involve processes such as anergy (a state of unresponsiveness) or deletion of naïve T-cells upon encountering the antigen in the absence of appropriate co-stimulatory signals. Studies have shown that the administration of toxin-coupled Smcy HY peptide-MHC class I tetramers can selectively delete naïve T-cells recognizing this antigen, thereby inhibiting subsequent cytotoxic T-lymphocyte (CTL) responses. nih.govnih.gov This highlights a potential therapeutic strategy for inducing tolerance in transplantation settings.

A breakdown in these tolerance mechanisms can lead to autoimmunity. If T-cells reactive to the Smcy HY peptide are not properly deleted or controlled, they can become activated and mediate tissue damage. This is particularly relevant in the context of graft-versus-host disease (GVHD) after sex-mismatched bone marrow transplantation, where female donor T-cells can recognize the male recipient's Smcy HY antigen as foreign and mount an attack.

Research Findings

Detailed research using TCR transgenic mouse models, where a large proportion of T-cells express a receptor specific for the Smcy HY peptide, has provided significant insights into the peptide's role in tolerance and autoimmunity.

Central Tolerance and Negative Selection:

Studies have demonstrated that in male TCR transgenic mice, there is a profound deletion of thymocytes that would otherwise develop into mature CD8+ T-cells. This negative selection is highly efficient. The affinity of the interaction between the TCR and the Smcy HY peptide-MHC complex is a critical determinant of the fate of the thymocyte. High-affinity interactions lead to deletion, thus enforcing self-tolerance. oup.com

Research has also explored the consequences of disrupting the molecular pathways involved in apoptosis (programmed cell death), which is the ultimate fate of negatively selected thymocytes. For instance, in mice with T-cell specific overexpression of the anti-apoptotic protein Bcl-2, there is a significant protection of thymocytes from apoptosis induced by the Smcy HY peptide. nih.govelifesciences.org This leads to the survival and maturation of self-reactive T-cells, which can contribute to the development of autoimmune pathologies. elifesciences.org Similarly, deficiencies in the signaling molecule STAT1, which is involved in interferon signaling, have been shown to impair the deletion of autoreactive T-cells in the thymus. plos.org

Impact of Apoptosis Inhibition on Negative Selection of Smcy HY Peptide-Specific Thymocytes

| Genetic Background | Stimulus | Apoptotic Thymocytes (% Cleaved Caspase 3+) | Reference |

|---|---|---|---|

| Wild-Type (HY TCR transgenic) | Smcy HY Peptide (100 ng/ml) | Significant increase over time | nih.gov |

| Bcl-2 Overexpressing (HY TCR transgenic) | Smcy HY Peptide (100 ng/ml) | Significantly protected from apoptosis | nih.gov |

| BH3 Mutant Overexpressing (HY TCR transgenic) | Smcy HY Peptide (100 ng/ml) | Significantly protected from apoptosis | nih.gov |

Peripheral Tolerance and T-Cell Deletion:

In the periphery, the selective elimination of naïve T-cells specific for the Smcy HY peptide has been demonstrated as a viable strategy to induce tolerance. In vivo CTL assays have been used to quantify the effectiveness of this approach. Female mice primed with male cells normally mount a robust CTL response against Smcy-pulsed target cells. However, pre-treatment with a toxin-conjugated Db-Smcy tetramer can significantly increase the survival of these target cells, indicating a reduction in the specific CTL response. nih.gov

Efficacy of Toxin-Coupled Db-Smcy Tetramer in Inducing Peripheral Tolerance

| Treatment Group | Average Survival of Smcy-pulsed Target Cells (%) | Reference |

|---|---|---|

| PBS (Control) | 28 - 39 | nih.gov |

| Db-gp33C9M-SAP (Irrelevant Tetramer) | 28 - 39 | nih.gov |

| Db-Smcy-SAP (Toxin-Coupled Tetramer) | 98 | nih.gov |

Antigen Presentation and T-Cell Activation:

The presentation of the Smcy HY peptide is also a critical factor in determining the T-cell response. Studies using mice lacking immunoproteasomes, which are specialized cellular machinery for processing proteins into peptides for MHC presentation, have shown a severe impairment in the presentation of the Smcy antigen. nih.gov The proliferation of Smcy-specific T-cells is extremely low when co-cultured with dendritic cells that lack immunoproteasomes. nih.gov This indicates that the processing of the Smcy protein is a key step in initiating a T-cell response and has implications for how tolerance is established and maintained.

Proliferation of Smcy-Specific T-Cells in Response to Antigen Presenting Cells

| Antigen Presenting Cell Type | Proliferation of H-Y T-cells (³H-Thymidine incorporation, cpm) | Reference |

|---|---|---|

| Wild-Type Male Dendritic Cells | High | nih.gov |

| Immunoproteasome Knockout Male Dendritic Cells | Extremely low (similar to female control) | nih.gov |

| Wild-Type Female Dendritic Cells (Negative Control) | Extremely low | nih.gov |

Immunological Memory and Smcy Hy Peptide 738 746

Maintenance of Long-Term CD8+ T-Cell Memory

The immune system can maintain a pool of memory CD8+ T-cells specific for the Smcy HY peptide for extended durations, a critical factor for long-term immunity. Studies have demonstrated that after an initial encounter, T-cells recognizing this peptide can persist for long periods. For instance, after being activated in vitro with the H-Y peptide, female anti-H-Y T-cells were shown to survive in vivo for at least 70 days in the absence of the male-specific antigen. nih.govpnas.org This persistence allows for a rapid and more effective secondary response upon re-exposure.

The generation of this long-term memory has also been demonstrated through vaccination strategies. DNA fusion vaccines incorporating the HYDbSmcy epitope have been shown to prime effector cytotoxic T-lymphocytes (CTLs) and establish a durable memory pool. aai.org Following vaccination in female mice, a significant population of CD8+ T-cells specific for the HYDbSmcy tetramer is generated. While the peak response of tetramer-positive CD8+ T-cells is observed around day 17 post-vaccination, a detectable population of these memory cells remains at later time points, such as day 49, ready to be expanded upon subsequent challenge. aai.org

Table 1: Kinetics of HYDbSmcy-Specific CD8+ T-Cell Response After DNA Vaccination

| Time Point (Post-Vaccination) | Percentage of Tetramer-Positive CD8+ T-Cells |

|---|---|

| Day 10 | ~0.1% |

| Day 17 | Up to 8.5% |

| Day 21 | 6.7–8.3% |

| Day 49 | ~1.3% |

This table summarizes the typical kinetics of the CD8+ T-cell response to the HYDbSmcy epitope following immunization with a p.DOM-Smcy/Db DNA fusion vaccine in female mice. Data compiled from research findings. aai.org

Requirement for Self-Peptide/MHC Class I Surface Expression for Memory Maintenance

A pivotal discovery in the field of immunological memory, derived from studies involving the Smcy HY peptide, is that the long-term survival of memory CD8+ T-cells is not an intrinsic property of the cells themselves. Instead, it is an active process that depends on continuous, low-level signals from the host environment. nih.govpnas.org Specifically, the maintenance of these memory cells requires the surface expression of self-peptide/Major Histocompatibility Complex (MHC) Class I molecules on host cells. nih.govpnas.orgresearchgate.net

This dependency was demonstrated through adoptive transfer experiments using transgenic T-cells (B6.2.16) specific for the H-Y peptide. When activated B6.2.16 CD8+ T-cells were transferred into lymphocyte-deficient recipient mice, their long-term survival was dramatically different based on the recipient's ability to present self-peptides via MHC class I.

In recipients with normal MHC class I expression (RAG1−TAP1+), the memory T-cells survived and maintained their function for at least 70 days. nih.gov In stark contrast, in recipients with impaired MHC class I surface expression due to a deficiency in the Transporter associated with Antigen Processing (TAP1), the number of recovered memory T-cells was severely diminished. nih.govpnas.org This indicates that the T-cell receptor (TCR) on memory cells needs to engage with self-peptide/MHC complexes to receive survival signals. nih.govresearchgate.net This interaction is thought to mimic the process of positive selection that T-cells undergo during their development in the thymus. nih.govpnas.org

Table 2: Survival of Anti-H-Y Memory CD8+ T-Cells in TAP1-Sufficient vs. TAP1-Deficient Hosts

| Host Genotype (MHC Class I Expression Level) | Mean Number of Recovered B6.2.16 CD8+ Cells (after 70 days) | Mean Number of Anti-H-Y CTL Precursors (after 70 days) |

|---|---|---|

| RAG1−TAP1+ (Normal) | High | High (e.g., 0.13 per surviving cell) |

| RAG1−TAP1− (Low) | Fraction of Normal | Drastically Reduced (0.7% of Normal) |

This table illustrates the critical role of TAP1-dependent self-peptide/MHC class I expression for the long-term survival and functional maintenance of anti-H-Y memory CD8+ T-cells. Data based on adoptive transfer studies. nih.gov

Impact of Persistent Antigen on Memory T-Cell Survival

The findings related to the Smcy HY peptide have challenged the model that long-term T-cell memory is strictly dependent on the persistence of the original foreign antigen. nih.govpnas.org The traditional view posited that small depots of antigen must remain to continuously stimulate a subset of T-cells, keeping the memory pool alive. However, experiments using the H-Y antigen system have provided strong evidence for an alternative mechanism.

By activating female T-cells in vitro with the synthetic Smcy HY peptide (738-746), researchers could create a population of antigen-primed CD8+ T-cells free from any persistent male cells or antigen depots. nih.govpnas.org The subsequent long-term survival of these cells when transferred into antigen-free female hosts demonstrated that the continuous presence of the nominal H-Y antigen is not required for memory maintenance. nih.govpnas.orgresearchgate.net

Instead, the survival of these memory T-cells is sustained by their interaction with self-peptide/MHC class I molecules, which are ubiquitously expressed in the host. nih.govpnas.org The level of TCR engagement provided by these self-ligands is sufficient to deliver the necessary survival signals to maintain the memory cell pool and its functional phenotype, such as the expression of the CD44 activation marker, long after the initial antigen has been cleared. nih.gov This suggests that positive selection signals from self-peptides are not only crucial for T-cell development but also play an ongoing role in the maintenance of T-cell memory. nih.govpnas.org

Antigen Processing and Presentation of Smcy Hy Peptide 738 746

Endogenous Antigen Processing Pathways for Smcy HY Peptide (738-746)

The Smcy HY peptide (738-746), with the amino acid sequence KCSRNRQYL, is a subdominant H-2D-restricted epitope derived from the Smcy protein, which is encoded on the Y chromosome. ashpublications.orgnih.gov Its presentation on Major Histocompatibility Complex (MHC) class I molecules is a critical step in the immune recognition of male cells by the female immune system. The endogenous pathway is the primary mechanism by which intracellular proteins, such as the Smcy protein in male cells, are processed and presented to cytotoxic T lymphocytes (CTLs). wikipedia.orgyoutube.com

This pathway begins with the degradation of the full-length Smcy protein into smaller peptide fragments within the cytoplasm. wikipedia.orgyoutube.com This proteolytic processing is carried out by the proteasome, a large, multi-catalytic protease complex. wikipedia.orgnih.gov The resulting peptides, including the Smcy HY (738-746) fragment, are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). youtube.comyoutube.com

Inside the ER, the peptide is loaded onto newly synthesized MHC class I molecules. youtube.com This loading is facilitated by a complex of chaperone proteins, often referred to as the peptide-loading complex, which ensures the proper folding and stability of the MHC class I molecule until a suitable peptide is bound. youtube.com Once the Smcy HY peptide (738-746) is securely bound to the peptide-binding groove of the MHC class I molecule, the complex is then transported to the cell surface via the Golgi apparatus. youtube.com On the cell surface, the peptide-MHC complex is displayed for surveillance by CD8+ T cells.

Experimental Systems and Methodologies in Smcy Hy Peptide 738 746 Research

In Vitro Cell Culture Systems

In vitro systems offer a controlled environment to study the cellular and molecular interactions involved in the recognition of the Smcy HY peptide, complementing the findings from in vivo mouse models.

Fetal Thymic Organ Culture (FTOC)

Fetal Thymic Organ Culture (FTOC) is a powerful technique that allows for the study of T-cell development outside of a living animal. In the context of Smcy HY peptide research, thymic lobes are harvested from fetal mice, often from H-Y TCR transgenic and TAP-1 deficient backgrounds, and cultured in the presence of specific peptides. aai.orggulbenkian.pt This system has been instrumental in demonstrating how peptides with different affinities for the TCR can drive either positive or negative selection. For example, adding the Smcy peptide to FTOC from H-Y TCR transgenic, TAP-1 deficient mice can induce the negative selection (deletion) of developing thymocytes. aai.org This method allows for precise control over the peptide concentration and the timing of exposure, providing detailed insights into the signaling thresholds required for different developmental outcomes. harvard.eduashpublications.org

Antigen-Presenting Cell (APC) and Responder T Cell Co-cultures

Co-culture systems, where antigen-presenting cells (APCs) are mixed with responder T cells, are fundamental to studying the activation phase of the immune response to the Smcy HY peptide. In a typical setup, APCs, such as dendritic cells (DCs) or splenocytes from female mice, are pulsed with the synthetic Smcy HY (738-746) peptide. cdc.govaai.orgnih.gov These peptide-loaded APCs are then co-cultured with naive T cells isolated from female H-Y TCR transgenic mice. cdc.govaai.org The subsequent T-cell response, including proliferation and cytokine production, can then be measured. This system has been used to demonstrate that the presentation of the Smcy peptide by APCs is essential for activating Smcy-specific CD8+ T cells. cdc.govresearchgate.net Furthermore, by using APCs from genetically modified mice, such as those lacking immunoproteasome subunits, researchers have been able to investigate the specific cellular machinery required for processing and presenting the Smcy antigen. cdc.govnih.gov

| In Vitro System | Description | Application in Smcy HY Peptide Research |

| Fetal Thymic Organ Culture (FTOC) | Culture of fetal thymic lobes outside of the body. gulbenkian.pt | Studying the role of Smcy peptide in T-cell positive and negative selection. harvard.eduaai.orgashpublications.org |

| APC-T Cell Co-culture | Co-incubation of antigen-presenting cells with T cells. cdc.govaai.orgnih.gov | Assessing T-cell activation, proliferation, and effector function in response to the Smcy peptide. cdc.govresearchgate.netaai.org |

Biochemical and Cellular Assays

A range of biochemical and cellular assays are employed to quantify and characterize the immune response to the Smcy HY peptide at the cellular and molecular level.

Peptide/MHC Tetramer Staining and Analysis

Peptide/MHC tetramer staining is a revolutionary technique that allows for the direct visualization and quantification of antigen-specific T cells. For Smcy research, tetramers are constructed by linking four H-2Db MHC molecules, each bound to the Smcy HY (738-746) peptide, to a fluorescently labeled streptavidin molecule. nih.govaai.org These tetramers bind with high avidity to H-Y TCRs on the surface of Smcy-specific CD8+ T cells. nih.govaai.org Using flow cytometry, researchers can then accurately count the number of these specific T cells in a mixed population, for example, in the spleen or lymph nodes of a mouse immunized with male cells. nih.govaai.orgrupress.org This has been crucial for tracking the expansion and contraction of Smcy-specific T-cell populations during an immune response and for assessing the immunodominance of this epitope compared to other male-specific antigens. aai.org

Proliferation Assays (e.g., Tritiated Thymidine (B127349) Incorporation)

Proliferation assays are a classic method to measure T-cell activation. The most common method involves the incorporation of tritiated thymidine ([³H]thymidine). When T cells are activated by the Smcy peptide presented by APCs, they begin to divide rapidly. cdc.govaai.org If [³H]thymidine is added to the culture, it will be incorporated into the DNA of these proliferating cells. aai.org The amount of incorporated radioactivity, measured by a scintillation counter, is directly proportional to the extent of T-cell proliferation. aai.org This assay has been widely used to confirm the agonist activity of the Smcy peptide and to assess the functional consequences of TCR engagement, providing a quantitative measure of the T-cell response. harvard.educdc.govaai.org

| Assay | Principle | Application in Smcy HY Peptide Research |

| Peptide/MHC Tetramer Staining | Fluorescently labeled peptide/MHC complexes bind to specific TCRs, allowing for quantification by flow cytometry. nih.govaai.org | Direct visualization and enumeration of Smcy-specific CD8+ T cells. nih.govaai.orgrupress.orgaai.org |

| Proliferation Assay ([³H]thymidine incorporation) | Measures the incorporation of a radioactive nucleotide into the DNA of dividing cells. aai.org | Quantifying T-cell proliferation in response to Smcy peptide stimulation. harvard.educdc.govaai.org |

Cytotoxicity Assays (e.g., 51Cr-release)

Cytotoxicity assays are fundamental in assessing the ability of the Smcy HY peptide (738-746) to make target cells recognizable and susceptible to lysis by cytotoxic T lymphocytes (CTLs). The chromium-51 (B80572) (51Cr)-release assay is a classic and widely used method for this purpose. dbcls.jp In this assay, target cells, such as the H-2b positive RMA cell line, are labeled with 51Cr. dbcls.jp These labeled cells, which lack a Y chromosome, are then incubated with the Smcy HY peptide (738-746) at varying concentrations. dbcls.jp

Subsequently, effector CTLs with specificity for the H-Y antigen, like the B6.2.16 CTL clone, are added at a defined effector-to-target ratio, for instance, 10:1. dbcls.jp If the CTLs recognize the peptide presented by the MHC molecules on the target cells, they will induce cell lysis, causing the release of 51Cr into the culture medium. dbcls.jp The amount of radioactivity released is proportional to the degree of cell death. dbcls.jp The specific cytolysis is calculated by comparing the chromium released in the presence of CTLs to the spontaneous release (from target cells alone) and the maximum release (induced by a detergent). dbcls.jp

Research has utilized this method to determine the potency of the Smcy HY peptide (738-746). The peptide, with the sequence KCSRNRQYL, was identified as a powerful antigen for B6.2.16 CTLs presented by the H-2Db molecule. dbcls.jp

| Peptide Sequence | Concentration for 50% Max Lysis (M) | Reference |

|---|---|---|

| KCSRNRQYL (Smcy 738-746) | 3 x 10-13 | dbcls.jp |

Flow Cytometry for Phenotypic Analysis (CD4/CD8 expression, CD44, CD62)

Flow cytometry is an indispensable tool for analyzing the phenotypic changes in T cells following activation or stimulation with the Smcy HY peptide (738-746). This technique allows for the multi-parameter analysis of individual cells in a suspension as they pass through a laser beam. By using fluorescently labeled antibodies against specific cell surface proteins, researchers can quantify cell populations and assess their activation status.

Studies have shown that in vitro culture of lymphocytes from naive female B6.2.16 transgenic mice with the Smcy HY peptide (738-746) leads to the blastogenic activation of transgenic CD8+ T cells. dbcls.jp This activation is characterized by an increase in the cells' forward light scattering properties, indicating an increase in cell size. dbcls.jp Furthermore, analysis of surface markers reveals a distinct activated phenotype:

CD44: Expression of this adhesion molecule, a marker for antigen-experienced and memory T cells, is elevated. dbcls.jp

CD62L (L-selectin): Expression of this lymph node homing receptor is reduced, which is characteristic of activated effector T cells. dbcls.jp

In the context of thymocyte development, the Smcy738–746 peptide acts as a strong ligand that can induce negative selection. Flow cytometry has been used to demonstrate that immature CD4+CD8+ double-positive thymocytes down-modulate both CD4 and CD8 co-receptors in response to this peptide. uniprot.org

| Cell Type | Stimulus | Phenotypic Change | Reference |

|---|---|---|---|

| B6.2.16 CD8+ T Cells | Smcy HY Peptide (738-746) | Increased CD44, Decreased CD62L | dbcls.jp |

| Immature Thymocytes | Smcy HY Peptide (738-746) | Down-modulation of CD4 and CD8 | uniprot.org |

Apoptosis Detection Methods (e.g., TUNEL, Cleaved Caspase 3)

The Smcy HY peptide (738-746) can trigger apoptosis, or programmed cell death, particularly in immature thymocytes during the process of negative selection. uniprot.org Various methods are employed to detect and quantify this phenomenon.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is one such method used in this area of research. uniprot.org This assay identifies DNA fragmentation, a hallmark of late-stage apoptosis. In studies of negative selection, the TUNEL assay has been used to confirm that immature CD4+CD8+ thymocytes undergo apoptosis in response to the Smcy738–746 ligand. uniprot.org Thymic slice assays have also been used to compare the apoptosis of thymocytes from different transgenic mice in response to the Smcy peptide. wikipedia.org

Another key indicator of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. ulaval.caCleaved Caspase 3 is considered a reliable marker for cells undergoing apoptosis. ulaval.ca Detection is typically performed using flow cytometry with an antibody that specifically recognizes the cleaved, active form of Caspase 3. ulaval.caucl.ac.uk While the provided literature confirms that the Smcy peptide induces apoptosis, the use of cleaved caspase-3 detection is a standard confirmatory technique in the field for quantifying cells committed to this pathway. uniprot.orgulaval.ca

Peptide Binding and MHC Stabilization Assays (e.g., RMA-S stabilization)

The interaction between a peptide and a Major Histocompatibility Complex (MHC) molecule is a critical prerequisite for T-cell recognition. The stability of this peptide-MHC complex is often assessed using specialized assays. The RMA-S stabilization assay is a common method used to verify and quantify the binding of peptides like Smcy HY peptide (738-746) to their specific MHC molecules. uniprot.org

RMA-S is a mutant cell line that has a defect in the TAP (Transporter associated with Antigen Processing), meaning it cannot transport endogenous peptides into the endoplasmic reticulum. nih.gov Consequently, its MHC class I molecules are unstable at 37°C and are not efficiently expressed on the cell surface. However, these empty MHC molecules can be stabilized by the addition of exogenous peptides that can bind to them.

In the assay, RMA-S cells are incubated overnight at a lower temperature with different concentrations of the peptide being tested. uniprot.org The temperature is then raised, and the level of stabilized MHC class I molecules on the cell surface is measured by flow cytometry using a specific antibody, such as one against H-2Db. uniprot.org The amount of surface expression directly correlates with the binding affinity of the peptide. uniprot.org Research using this assay has demonstrated that the Smcy peptide binds to H-2Db, though with a lower efficiency compared to other minor histocompatibility antigens like the Uty peptide. nih.gov

| Peptide | MHC Molecule | Binding Assay | Finding | Reference |

|---|---|---|---|---|

| Smcy HY Peptide (738-746) | H-2Db | RMA-S Stabilization | Binds H-2Db, but less efficiently than Uty peptide. | uniprot.orgnih.gov |

Antagonist Activity Assays

Peptide variants can sometimes bind to the MHC-TCR complex without delivering a full activation signal, thereby acting as antagonists that inhibit the response to the original agonist peptide. Assays to measure this antagonist activity are crucial for understanding the nuances of T-cell receptor (TCR) signaling.

A typical antagonist activity assay involves stimulating H-Y-specific T-cells with a suboptimal dose of the agonist Smcy HY peptide (738–746). uniprot.org To set up the assay, antigen-presenting cells (APCs), such as irradiated splenocytes from female C57BL/6 mice, are first incubated with a low, non-saturating concentration of the Smcy738–746 peptide (e.g., 100 nM). uniprot.org These pulsed APCs are then co-cultured with H-Y-specific T-responder cells. uniprot.org Crucially, the peptide being tested for antagonism is added to this culture. uniprot.org

If the test peptide is an antagonist, it will compete with the agonist peptide for TCR binding and inhibit the T-cell's proliferative response. uniprot.org Proliferation is often measured by the incorporation of tritiated thymidine. Studies have shown that specific alanine-substituted variants of the Smcy738–746 peptide, which lost their ability to induce T-cell proliferation, gained the ability to function as TCR antagonists. uniprot.org

| Original Peptide | Variant Peptides | Activity Tested | Result | Reference |

|---|---|---|---|---|

| Smcy738–746 | Smcy738–746 R4A, Smcy738–746 Q7A | Antagonism of T-cell proliferation | Lost proliferative capacity and acquired TCR antagonist activity. | uniprot.org |

Gene Expression Analysis (e.g., UniGene database for Smcy)

Gene expression analysis provides context for the cellular source and regulation of the Smcy protein from which the peptide is derived. The Smcy gene (also known as Jarid1d or KDM5D) is located on the Y chromosome and its expression is male-specific. nih.govvectorbiolabs.com

Historically, databases like UniGene, developed by the National Center for Biotechnology Information (NCBI), were used to create organized views of the transcriptome. wikipedia.orgpitt.edu UniGene clustered Expressed Sequence Tags (ESTs), mRNAs, and coding sequences to represent a unique gene, providing information on gene expression across different tissues. wikipedia.orgpitt.edu The human homolog of Smcy has been assigned a UniGene ID (Hs.80358), linking it to this vast repository of transcript data. dbcls.jpvectorbiolabs.com Studies have used microarray technology, which relies on such curated gene information, to confirm that SMCY mRNA is expressed in the male human brain but not female, and can be localized to specific neurons. nih.gov While the UniGene database itself was retired by NCBI in 2019 due to the prevalence of fully sequenced reference genomes, its data and the principles of clustering transcript information remain relevant for understanding gene expression patterns. wikipedia.orgrrid.site

Structure Activity Relationships and Peptide Variants of Smcy Hy Peptide 738 746

Identification of Critical Amino Acid Residues for TCR Interaction and Biological Activity

The alanine (B10760859) scan of the Smcy HY peptide (738-746) pinpointed several amino acid residues as being essential for its biological activity, highlighting their role as contact points for the T-cell receptor. aai.org

The original peptide is a known antigen for the H-Y TCR, inducing proliferation in mature CD8+ T cells and apoptosis in immature CD4+CD8+ thymocytes. aai.orgnih.gov The investigation revealed the following key findings:

Residues at p4, p6, and p7: The side chains of Arginine at position 4 (R4), Arginine at position 6 (R6), and Glutamine at position 7 (Q7) were found to be critical. When these residues were replaced with alanine, the resulting peptides (R4A, R6A, and Q7A) lost the ability to induce T-cell proliferation. aai.org

Residue at p8: The Tyrosine residue at position 8 (Y8) was also identified as a likely TCR contact residue. The Y8A variant was unable to induce T-cell proliferation. aai.org

Residue at p6: The R6A variant was particularly noteworthy as it displayed no biological activity, suggesting a crucial role for the arginine at this position in engaging the H-Y TCR. aai.org

Residue at p1: Surprisingly, replacing the Lysine (B10760008) at position 1 (K1) with alanine (K1A) resulted in a peptide that was indistinguishable from the original in its ability to induce T-cell proliferation. aai.org This was unexpected, given that differences at p1 between other homologous peptides were known to have significant impacts on their biological activities. aai.org

The results of these mutagenesis studies are summarized in the table below.

| Peptide Variant | Amino Acid Substitution | Position | Effect on T-Cell Proliferation |

| Smcy (738-746) K1A | Lysine to Alanine | p1 | No significant change; activity comparable to original peptide. aai.org |

| Smcy (738-746) R4A | Arginine to Alanine | p4 | Lost the ability to induce proliferation. aai.org |

| Smcy (738-746) R6A | Arginine to Alanine | p6 | No biological activity observed. aai.org |

| Smcy (738-746) Q7A | Glutamine to Alanine | p7 | Lost the ability to induce proliferation. aai.org |

| Smcy (738-746) Y8A | Tyrosine to Alanine | p8 | Lost the ability to induce proliferation. aai.org |

Generation and Characterization of Altered Peptide Ligands (APLs)

Altered peptide ligands (APLs) are variants of an original peptide that have modified T-cell signaling capabilities. The alanine scan of Smcy (738-746) not only identified critical residues but also generated APLs with distinct functional profiles. aai.org

Notably, the Smcy (738-746) variants R4A and Q7A, which failed to stimulate T-cell proliferation, were found to have acquired TCR antagonist activity. aai.org This demonstrates a shift in function from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks the action of an agonist). Furthermore, these specific APLs were capable of promoting positive selection, a key process in T-cell development in the thymus. aai.org

To further investigate the role of the residue at position 1, a different APL was created by substituting the original Lysine with Valine (K1V). aai.org This was done to test whether Valine at this position might have specific inhibitory effects, as another peptide, Ube1x509–517, differs from a related peptide only by having a Valine instead of a Lysine at p1, leading to distinct biological outcomes. aai.org The characterization of such APLs is fundamental to understanding the nuances of TCR engagement and signaling.

Antagonist Peptides and their Immunological Effects (e.g., Ube1x509–517)

Antagonist peptides bind to the peptide-MHC complex but fail to induce a full T-cell activation signal, and can inhibit the response to the agonist peptide. As mentioned, the APLs Smcy (738-746) R4A and Q7A are examples of antagonist peptides derived from the original agonist. aai.org

A key example of a naturally occurring peptide that acts as an antagonist for the H-Y TCR is Ube1x509–517. aai.org This peptide is highly homologous to Smcy (738-746) but elicits different immunological effects. Research shows that Ube1x509–517 can antagonize the proliferation of mature CD8+ T cells that would normally be stimulated by the Smcy (738-746) peptide. aai.org The study of such antagonist peptides is crucial for understanding the mechanisms of T-cell tolerance and for the potential development of immunomodulatory therapies. The antagonistic properties of Ube1x509–517 and its variants have been characterized, providing a clearer picture of the structural requirements for antagonism versus agonism at the H-Y TCR. aai.org

Research Perspectives and Future Directions for Smcy Hy Peptide 738 746

Elucidating Fine Specificity of TCR-pMHC Interactions

The interaction between a T-cell receptor (TCR) and a peptide-MHC (pMHC) complex is a cornerstone of the adaptive immune response, dictating T-cell activation, tolerance, and memory. The Smcy HY Peptide (738-746) has been instrumental in dissecting the biophysical and structural nuances of this recognition process.

Research using the H-Y TCR transgenic model has demonstrated that the Smcy(738–746) peptide acts as a potent agonist, inducing robust proliferation of mature CD8+ T cells. aai.org The specificity of this interaction is exquisite; even subtle alterations to the peptide sequence can dramatically change the T-cell response. For instance, substituting the lysine (B10760008) at position 1 with alanine (B10760859) (K1A) significantly diminishes the peptide's ability to stimulate T-cell proliferation. aai.org This highlights the critical role of specific amino acid residues in forming a stable and activating TCR-pMHC interface.

Studies have focused on the affinity of the TCR for the Smcy/H-2Db complex. The B6.2.16 TCR, specific for the Smcy(738–746)/H-2Db complex, exhibits high-affinity binding, which is crucial for triggering T-cell effector functions. oup.com The structural basis of TCR recognition involves a diagonal docking orientation onto the pMHC, though the specific contacts can be highly variable between different TCR-pMHC pairs. nih.gov The interaction is not a simple lock-and-key mechanism but often involves an "induced fit," where both the TCR and pMHC may undergo subtle conformational changes upon binding. nih.gov The Smcy peptide system allows researchers to probe how variations in peptide sequence affect these conformational adjustments and the resulting functional outcomes, from full agonism to antagonism or a complete lack of response. aai.org

| Feature | Description | Source(s) |

| Peptide | Smcy HY Peptide (738-746) | targetmol.commedchemexpress.com |

| Sequence | KCSRNRQYL | oup.comnih.gov |

| MHC Restriction | H-2Db | oup.commedchemexpress.com |

| TCR Model | H-Y TCR | aai.org |

| Biological Effect | Potent agonist for mature CD8+ T cells, inducing proliferation and apoptosis of immature thymocytes. | aai.org |

| Specificity Determinant | The Lysine residue at position 1 (p1) is a critical TCR contact point. | aai.org |

Understanding the Continuum of Thymic Selection Signals

T-cell development in the thymus is governed by signals delivered through the TCR interacting with self-pMHC complexes on thymic epithelial cells. The fate of a developing thymocyte—death by neglect, positive selection, or negative selection—depends on the avidity of this interaction. oup.com The Smcy HY peptide is a valuable reagent for studying this selection continuum.

The affinity model of thymocyte selection posits that low-affinity interactions lead to positive selection, rescuing thymocytes from programmed cell death, while high-affinity interactions trigger negative selection, eliminating potentially autoreactive T cells. oup.comnih.gov The Smcy(738-746) peptide, as a high-affinity ligand for the H-Y TCR, is a potent inducer of negative selection. oup.comaai.org In fetal thymic organ culture (FTOC) experiments, this peptide leads to the deletion of immature CD4+CD8+ double-positive (DP) thymocytes. aai.org

Conversely, altered peptide ligands with lower affinity for the TCR can mediate positive selection. nih.gov By using the Smcy peptide and its variants, researchers can directly test how the strength of the TCR signal determines thymocyte fate. oup.comaai.org Studies have shown that the density of the peptide on stromal cells and the intrinsic ability of the peptide to stimulate the TCR are critical parameters. oup.comoup.com In transporter associated with antigen processing (TAP)-deficient fetal thymi, which have low surface expression of MHC class I, adding specific self-peptides can restore positive selection. oup.com This demonstrates that the specific recognition of thymic self-peptides is essential for the development of a functional T-cell repertoire. oup.com The Smcy peptide has also been used in thymic slice assays to investigate the molecular pathways of apoptosis during negative selection, showing that overexpression of anti-apoptotic proteins like Bcl-2 can protect thymocytes from deletion. elifesciences.orgelifesciences.org

| Selection Process | Role of Smcy HY Peptide (738-746) | Key Findings | Source(s) |

| Negative Selection | Acts as a high-affinity agonist ligand for the H-Y TCR. | Induces apoptosis and deletion of CD4+CD8+ thymocytes in vitro and in thymic organ cultures. aai.org The high-affinity binding of the TCR to Smcy/H-2Db triggers clonal deletion. oup.com | oup.comaai.orgelifesciences.org |

| Positive Selection | Serves as a benchmark against which lower-affinity peptides are compared. | The avidity of the TCR:pMHC interaction is a critical parameter determining thymocyte fate. oup.comoup.com Low doses of agonist peptides can, in some contexts, promote positive selection of CD8+ T cells. harvard.edu | oup.comoup.comharvard.edu |

Investigating Immunodominance Hierarchies involving Smcy HY Peptide (738-746)

In an immune response to a complex antigen, T cells often recognize a limited number of "immunodominant" epitopes, while responses to other "subdominant" epitopes are weaker or absent. The male-specific HY antigen is comprised of multiple epitopes derived from different Y-chromosome-encoded proteins, including Smcy and Uty. nih.govaai.organnualreviews.org This provides a powerful model system for studying the mechanisms that establish immunodominance hierarchies.

In C57BL/6 (H2-Db) mice, the CD8+ T-cell response to the HY antigen is co-dominated by epitopes from the Smcy protein (KCSRNRQYL) and the Uty protein (WMHHNMDLI). nih.govnih.gov Studies have reported conflicting results regarding which epitope is superior, with some finding the Db-Uty response to be quantitatively and qualitatively dominant, while others report the Db-Smcy response predominates. nih.gov This variability suggests that the immunodominance hierarchy is not fixed and can be influenced by experimental conditions.

A key factor in shaping immunodominance is competition between T-cell populations. nih.gov Research using toxin-coupled pMHC tetramers to selectively delete specific T-cell populations has provided direct evidence for this competition. nih.govnih.gov When Db-Smcy-reactive T cells were deleted, the subsequent immune response to the Db-Uty epitope was magnified, and vice versa. nih.gov This suggests that the two T-cell populations compete for a limited common resource during the priming phase of the immune response. nih.gov Furthermore, in H2bxk F1 mice, an epitope from Smcy presented by H2-Dk was found to be immunodominant over three other characterized HY epitopes, including the H2-Db restricted Smcy and Uty peptides. aai.org Overexpression of the Smcy gene in immunizing cells led to a significant amplification of responses to all three Smcy-derived epitopes, demonstrating that antigen abundance can be a critical factor in determining immunodominance. aai.org

Applications in Immunological Research Models (e.g., transplant immunology, autoimmunity models)

The Smcy HY Peptide (738-746) is a vital component of various in vivo and in vitro research models, offering insights into fundamental immunological processes.

Transplant Immunology: The HY antigen, including the Smcy epitope, is a clinically relevant minor histocompatibility (H) antigen. nih.govnih.gov In MHC-matched organ and hematopoietic stem cell transplantation (HSCT), sex-mismatched transplants (e.g., a male donor for a female recipient) can lead to graft rejection or graft-versus-host disease (GVHD) due to immune responses against HY antigens. nih.govresearchgate.netresearchgate.net The Smcy peptide is used extensively in murine models to study these alloreactive responses. nih.govnih.gov For example, female mice immunized with male cells mount a robust cytotoxic T lymphocyte (CTL) response against the Smcy and Uty epitopes. nih.gov These models are crucial for developing and testing strategies to induce tolerance to minor H antigens, such as the pre-transplant deletion of alloreactive T cells using toxic pMHC tetramers. nih.govnih.gov Studies have also used HY-specific regulatory T cells (Tregs) to prevent GVHD in mouse models, highlighting the potential for antigen-specific therapies. nih.gov

Autoimmunity Models: The process of negative selection in the thymus is essential for establishing central tolerance and preventing autoimmunity. elifesciences.org The Smcy peptide, as a strong deleting ligand in the H-Y TCR transgenic model, serves as a tool to study the consequences of failed negative selection. elifesciences.org Experiments have shown that blocking the apoptotic pathways that mediate negative selection allows self-reactive thymocytes to escape into the periphery. elifesciences.org These escaped autoreactive T cells can become activated and, with age, lead to the development of multi-organ autoimmunity. elifesciences.org This provides strong evidence that the clonal deletion of self-reactive T cells, modeled by the response to the Smcy peptide, is a crucial mechanism for preventing autoimmune diseases. elifesciences.org

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing Smcy HY Peptide (738-746) in immunology studies?

- Methodological Answer : Smcy HY Peptide (738-746) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by purification via reverse-phase HPLC (≥95% purity). Characterization requires mass spectrometry (MS) for sequence validation and analytical HPLC to confirm homogeneity . For immunological applications, dissolve the peptide in DMSO (10 mg/mL stock) and validate its binding affinity to H2-Db MHC class I molecules using tetramer staining or surface plasmon resonance (SPR) .

Q. How should researchers design in vivo models to study Smcy HY Peptide (738-746)-specific T-cell responses?

- Methodological Answer : Use female C57BL/6 mice injected intraperitoneally (IP) or intravenously (IV) with syngeneic male splenocytes or bone marrow cells to prime anti-HY T-cell responses. Monitor CD8+ T-cell activation via flow cytometry using H2-Db/Smcy738-746 tetramers and validate functionality using IFN-γ ELISpot assays . Include controls with irrelevant peptides (e.g., Uty246-254) to confirm specificity.

Q. What are the critical parameters for optimizing peptide-MHC tetramer staining in T-cell assays?

- Methodological Answer : Titrate tetramer concentrations (1–10 µg/mL) to avoid nonspecific binding. Use fresh or cryopreserved PBMCs/lymphocytes, pre-block Fc receptors with anti-CD16/32 antibodies, and co-stain with viability dyes (e.g., Zombie NIR) to exclude dead cells. Validate staining with positive controls (e.g., LCMV gp33-specific T cells) and negative controls (unloaded tetramers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Smcy HY Peptide (738-746)-induced T-cell activation across different experimental setups?

- Methodological Answer : Discrepancies may arise from peptide-MHC binding stability, T-cell receptor (TCR) avidity, or antigen-presenting cell (APC) variability. Perform parallel assays:

Quantify peptide-MHC dissociation rates using SPR .

Compare T-cell activation using APCs with defined MHC expression levels (e.g., TAP-deficient vs. wild-type cells).

Use single-cell RNA sequencing to identify TCR clonotype heterogeneity .

Q. What strategies are effective for enhancing the immunogenicity of Smcy HY Peptide (738-746) in cancer vaccine studies?

- Methodological Answer :

- Adjuvant Selection : Co-administer with Toll-like receptor (TLR) agonists (e.g., Poly(I:C)) or checkpoint inhibitors (anti-PD-1).

- Peptide Modification : Incorporate non-natural amino acids (e.g., D-amino acids) to improve protease resistance.

- Delivery Systems : Use nanoparticle carriers (e.g., liposomes) or dendritic cell-based vaccines to enhance MHC presentation .

Q. How should researchers address batch-to-batch variability in Smcy HY Peptide (738-746) synthesis for reproducible assays?

- Methodological Answer :

- Quality Control : Perform peptide content analysis via amino acid analysis (AAA) and quantify residual solvents (e.g., TFA) using NMR or ion chromatography .

- Standardization : Use the same synthesis scale, resin, and purification protocols across batches.

- Bioactivity Validation : Compare peptide performance in standardized T-cell activation assays (e.g., EC50 values) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing Smcy HY Peptide (738-746)-specific T-cell response data?

- Methodological Answer :

- Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes.

- Apply mixed-effects models to account for inter-mouse variability in longitudinal studies.

- Normalize ELISpot data as spot-forming units (SFU) per million cells and correct for background using negative controls .

Q. How can researchers differentiate between peptide-specific and cross-reactive T-cell responses in Smcy HY Peptide (738-746) studies?

- Methodological Answer :

- Use tetramer decay assays to assess TCR binding stability.

- Perform peptide alanine scanning to identify critical residues for MHC/TCR interaction.

- Validate specificity using TCR transgenic T cells or CRISPR-edited TCR knockout models .

Tables for Key Experimental Parameters

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products